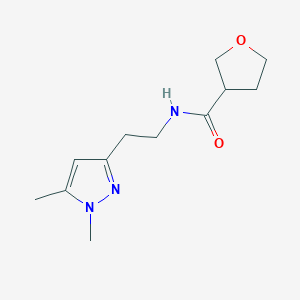

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)tetrahydrofuran-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)tetrahydrofuran-3-carboxamide” is a compound that contains a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms . The pyrazole ring in this compound is substituted with two methyl groups at the 1 and 5 positions .

Synthesis Analysis

The synthesis of pyrazole-based compounds often involves the condensation of appropriate primary amines . In one study, four pyrazole-based ligands were synthesized and characterized . These ligands provided one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen, which were capable of coordinating to the metal .Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as X-ray diffraction . For example, the compound “1,3-dimethyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate” was determined by X-ray diffraction .Chemical Reactions Analysis

Pyrazole-containing compounds can undergo various chemical reactions. For instance, “5-Amino-1,3-dimethylpyrazole” undergoes cyclocondensation with ethyl acetoacetate to form the corresponding tetrahydropyrazolopyridine derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques. For example, the compound “this compound” has a density of 1.40±0.1 g/cm3 .Scientific Research Applications

Synthesis and Mechanistic Studies

- Chemical Synthesis and Mechanism : Compounds similar to "N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)tetrahydrofuran-3-carboxamide" have been synthesized through reactions involving pyrazole derivatives. For instance, the reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea involves an ANRORC rearrangement, leading to the formation of N-{5-(4-oxo-8-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]-triazin-3-yl)-1,3-triazol-2-yl}formamides, as outlined in a study by Ledenyova et al. (Ledenyova et al., 2018). This indicates a potential for complex synthetic pathways involving similar compounds, which can lead to new chemical entities with unique properties.

Antileukemic and Cytotoxic Activities

Antileukemic Activities : Research into the antileukemic activities of furanyl and pyranyl derivatives of pyrazole carboxamides has been conducted. Earl and Townsend explored the synthesis and antileukemic activities of such compounds, highlighting their potential in cancer treatment research (Earl & Townsend, 1979).

Cytotoxic Activity : The cytotoxic activities of carboxamide derivatives of benzo[b][1,6]naphthyridines, which share a structural similarity with the compound , have been studied by Deady et al. This research demonstrated potent cytotoxic effects against various cancer cell lines, providing a basis for the development of new anticancer agents (Deady et al., 2003).

CNS Activity

- CNS Potentially Active Compounds : The synthesis of CNS potentially active bicyclic and tricyclic derivatives of pyrazolo[1,5-a][1,3]diazepines, as studied by Costanzo et al., suggests that similar pyrazole derivatives could be explored for their effects on the central nervous system (Costanzo et al., 1990).

Antibacterial Agents

- Design and Synthesis of Antibacterial Agents : Palkar et al. conducted research on the synthesis of novel analogs of pyrazol-5-ones, which showed promising antibacterial activity. This suggests the potential of pyrazole derivatives, including "this compound," in the development of new antibacterial agents (Palkar et al., 2017).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. For example, some pyrazole-containing compounds have shown potent antileishmanial and antimalarial activities . In one study, compound 13 displayed superior antipromastigote activity, which was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively .

Safety and Hazards

Future Directions

Pyrazole-containing compounds have played an important role in the development of heterocyclic agrochemicals . They exhibit various biological activities, high selectivities, and low toxicities, making them attractive for the development of new pesticides . Future research could focus on enhancing the potency of these compounds and exploring their potential as herbicides .

properties

IUPAC Name |

N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]oxolane-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O2/c1-9-7-11(14-15(9)2)3-5-13-12(16)10-4-6-17-8-10/h7,10H,3-6,8H2,1-2H3,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXQSKVFPNNYVLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)CCNC(=O)C2CCOC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-methylphenyl)methyl]-4-(thiophene-3-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxamide](/img/structure/B2558127.png)

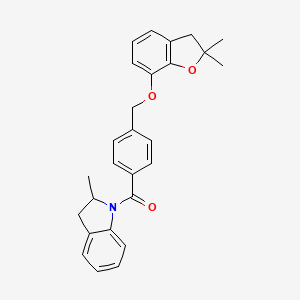

methanone](/img/structure/B2558129.png)

![(Z)-2-Cyano-3-(2,3-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2558130.png)